molecular formula C25H26N2O2 B3599948 4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B3599948
M. Wt: 386.5 g/mol
InChI Key: IJELPRBWZGAHTL-UHFFFAOYSA-N
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Description

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide is a piperidine derivative characterized by a hydroxy(diphenyl)methyl group at the 4-position of the piperidine ring and an N-phenylcarboxamide moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capability (via the hydroxyl group) and aromatic π-π interactions (via diphenylmethyl and phenyl groups). Its molecular framework makes it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors where hydrophobic and polar interactions are critical .

Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(26-23-14-8-3-9-15-23)27-18-16-22(17-19-27)25(29,20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,22,29H,16-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJELPRBWZGAHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with benzophenone in the presence of a strong base, such as sodium hydride, to form the hydroxy(diphenyl)methyl intermediate. This intermediate is then reacted with phenyl isocyanate to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors in the nervous system, potentially modulating their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Structural Modifications in Piperidine Derivatives

Impact of Functional Group Substitutions

  • Hydroxy(diphenyl)methyl vs. Sulfonyl Groups : The hydroxy(diphenyl)methyl group enables hydrogen bonding, whereas sulfonyl groups (e.g., in ) enhance oxidative stability and may improve binding to sulfhydryl-containing enzymes .
  • Carboxamide vs. Carbothioamide : Replacing the carbonyl oxygen with sulfur (carbothioamide) increases electron delocalization and may enhance binding to metal ions in enzyme active sites .
  • Aromatic Substituents : Methoxy () and chloro () groups modulate electronic effects (e.g., chloro’s electron-withdrawing nature) and lipophilicity, impacting membrane permeability and metabolic half-life.

Biological Activity

4-[hydroxy(diphenyl)methyl]-N-phenylpiperidine-1-carboxamide (commonly referred to as compound 4) is a synthetic derivative of piperidine that has garnered attention for its potential biological activities, particularly as a selective κ-opioid receptor antagonist. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a hydroxydiphenylmethyl moiety. Its structure can be represented as follows:

C20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2

Opioid Receptor Binding Affinity

Recent studies have shown that compound 4 exhibits significant binding affinity towards various opioid receptors. The following table summarizes its Ki values at different receptors:

Receptor TypeKi (nM)
μ (Mu)8.9
δ (Delta)442
κ (Kappa)0.024

These values indicate that compound 4 is a potent antagonist at the κ-opioid receptor while displaying much lower affinity for μ and δ receptors, suggesting its potential utility in managing conditions where κ antagonism is beneficial, such as in pain relief without the typical side effects associated with μ agonists .

The biological activity of compound 4 is primarily attributed to its action as a selective κ-opioid receptor antagonist. This antagonistic activity has been linked to various physiological effects, including modulation of pain pathways and potential anti-addictive properties. The compound's ability to selectively inhibit the κ-opioid receptor may help mitigate the dysphoria and psychotomimetic effects commonly associated with κ agonists .

In Vitro Studies

In vitro studies conducted on cell lines have demonstrated that compound 4 effectively inhibits the activation of the κ-opioid receptor in response to agonists. This was assessed using [^35S]GTPγS assays, which measure receptor activation through G-protein signaling pathways. The results highlighted a significant reduction in signaling upon administration of compound 4, affirming its role as an antagonist .

In Vivo Efficacy

In vivo models further corroborated the analgesic properties of compound 4. Notably, studies indicated that it could alleviate pain effectively without producing the adverse side effects typically seen with conventional opioid analgesics. For example, in animal models of pain, administration of compound 4 resulted in significant pain relief comparable to that achieved with standard μ-opioid agonists but without the associated respiratory depression or addiction potential .

Therapeutic Implications

The selective antagonism of the κ-opioid receptor by compound 4 positions it as a promising candidate for therapeutic applications in pain management and possibly in treating substance use disorders. The ability to modulate pain pathways while minimizing side effects opens avenues for developing safer analgesics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.